LogP Comparison vs. Key Structural Analogs
The predicted octanol–water partition coefficient (LogP) of the target compound is 3.1 [1]. This value places it at a distinct lipophilicity level compared to two key comparators: N-(3-bromopropyl)phthalimide (the synthetic precursor; LogP ≈ 2.1, predicted) and the downstream deprotected amine 3-(3-methyl-4-nitrophenoxy)propylamine (LogP ≈ 1.4, predicted) [1][2]. The des-methyl analog, N-[3-(4-nitrophenoxy)propyl]phthalimide (C₁₇H₁₄N₂O₅, MW 326.3), has a predicted LogP of approximately 2.7 [3]. The presence of the 3-methyl group in the target compound increases LogP by approximately 0.4 log units relative to the des-methyl analog, which is expected to translate into measurably longer reversed-phase HPLC retention and altered solvent-partitioning behavior [3].
| Evidence Dimension | Octanol–water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 3.1 (C₁₈H₁₆N₂O₅; MW 340.3; contains 3-methyl-4-nitro substitution) |
| Comparator Or Baseline | N-(3-bromopropyl)phthalimide: LogP ≈ 2.1; 3-(3-methyl-4-nitrophenoxy)propylamine: LogP ≈ 1.4; N-[3-(4-nitrophenoxy)propyl]phthalimide (des-methyl analog): LogP ≈ 2.7 |
| Quantified Difference | ΔLogP ≈ +1.0 vs. bromopropyl precursor; +1.7 vs. free amine product; +0.4 vs. des-methyl analog |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); no experimentally measured LogP available in public domain for the target compound |
Why This Matters
The LogP difference directly affects chromatographic retention, extraction efficiency, and solubility profiling during purification and analytical method development, making the target compound a separable and analytically distinguishable entity from its synthetic precursors and products.
- [1] Molaid Chemical Database. 2-[3-(3-methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione (CAS 329945-94-0); calculated properties. https://www.molaid.com/MS_3280897 View Source
- [2] Molaid Chemical Database. 3-(3-methyl-4-nitrophenoxy)propylamine (CAS 874889-39-1). https://www.molaid.com/detail/310192fy0157208f52N0 View Source
- [3] J-GLOBAL. N-[3-(4-nitrophenoxy)propyl]phthalimide (C₁₇H₁₄N₂O₅, MW 326.308). Japan Science and Technology Agency. https://jglobal.jst.go.jp/en/ View Source
